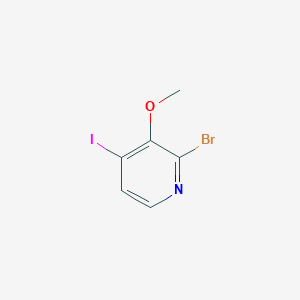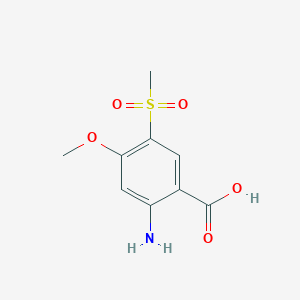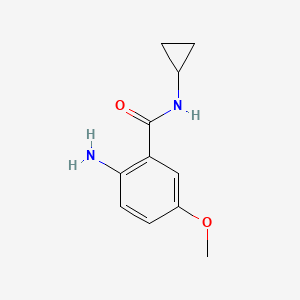![molecular formula C11H14N2 B1523894 [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine CAS No. 1333867-40-5](/img/structure/B1523894.png)
[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine
Übersicht
Beschreibung
[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine: is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine typically involves the reaction of 2,5-dihydro-1H-pyrrole with a phenylmethanamine derivative. One common method includes the use of 2,5-dimethoxytetrahydrofuran and a catalytic amount of bismuth nitrate pentahydrate to produce the corresponding pyrrole . The reaction conditions often involve ultrasonic exposure to enhance the yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the methanamine group, converting it into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution can introduce halogen or nitro groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new materials.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry: In industry, this compound may be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different industrial applications.
Wirkmechanismus
The mechanism of action of [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The pyrrole ring can engage in π-π interactions, while the methanamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrole: A simpler analog that lacks the phenyl and methanamine groups.
Phenylmethanamine: Lacks the pyrrole ring but retains the phenyl and methanamine groups.
2,5-Dihydro-1H-pyrrole: Lacks the phenyl and methanamine groups but retains the pyrrole ring.
Uniqueness: The uniqueness of [3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[3-(2,5-dihydropyrrol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-5,8H,6-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCDOVDVYACJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


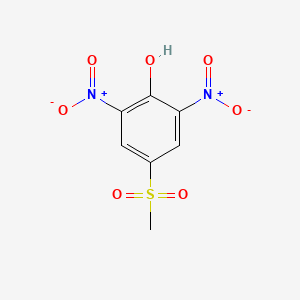
![[4-(4-Aminophenoxy)phenyl]methanol](/img/structure/B1523817.png)
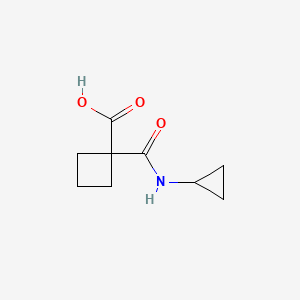
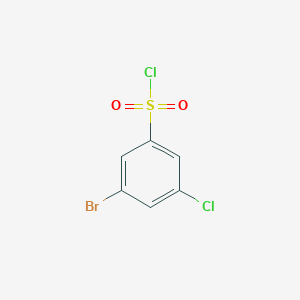
![4-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B1523821.png)
amine](/img/structure/B1523822.png)
![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)


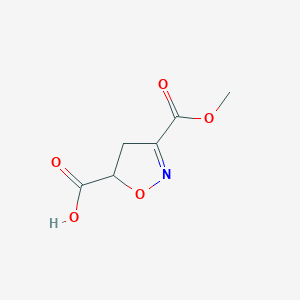
![3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1523830.png)
